(5-chloro-2-hydroxyphenyl)[4-(trifluoromethyl)-1H-1,2,3-triazol-5-yl]methanone
Description
Properties
Molecular Formula |
C10H5ClF3N3O2 |
|---|---|
Molecular Weight |
291.61 g/mol |
IUPAC Name |
(5-chloro-2-hydroxyphenyl)-[5-(trifluoromethyl)-2H-triazol-4-yl]methanone |
InChI |
InChI=1S/C10H5ClF3N3O2/c11-4-1-2-6(18)5(3-4)8(19)7-9(10(12,13)14)16-17-15-7/h1-3,18H,(H,15,16,17) |
InChI Key |
VZIPTCHDFIENBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)C2=NNN=C2C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Nitration and Reduction of 4-Chlorophenol
Source outlines a five-step protocol for analogous oxadiazole derivatives:
-
Nitration : 4-Chlorophenol reacts with HNO₃/H₂SO₄ to yield 4-chloro-2-nitrophenol.
-
Reduction : Tin/HCl-mediated reduction produces 2-amino-4-chlorophenol.
-
Urea Formation : Treatment with sodium cyanate in acetic acid yields 1-(5-chloro-2-hydroxyphenyl)urea.
This pathway provides a phenolic scaffold amenable to further functionalization.
Aldol Condensation for Methanone Formation
Source demonstrates chalcone synthesis via aldol condensation between triazole methyl ketones and aromatic aldehydes. Applying this to the target compound:
-
Intermediate Synthesis : 4-(Azidomethyl)-5-chloro-2,3-dihydrobenzo[b]oxepine undergoes cyclization to form triazole methyl ketone 2 .
-
Aldol Reaction : Ketone 2 reacts with 5-chloro-2-hydroxybenzaldehyde under basic conditions (NaOH, EtOH, rt, 24 h) to form the methanone bridge.
Optimization Data :
| Condition | Base | Solvent | Temp. | Time | Yield |
|---|---|---|---|---|---|
| Standard | NaOH | EtOH | rt | 24 h | 88% |
| High-Temperature | NaOH | EtOH | 40°C | 12 h | 70% |
Table 1: Reaction optimization for aldol condensation.
Construction of the 4-Trifluoromethyl-1H-1,2,3-Triazol-5-Yl Ring
[3 + 2] Cycloaddition with Trifluoroacetonitrile
Source reports a regioselective method for 5-trifluoromethyl-1,2,4-triazoles:
-
Precursor Preparation : Trifluoroacetaldehyde O-(2,4-dinitrophenyl)oxime generates CF₃CN in situ.
-
Cycloaddition : Hydrazonyl chloride reacts with CF₃CN in CH₂Cl₂/NEt₃ to form the triazole ring.
Procedure :
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
While not directly cited, CuAAC is a viable alternative:
-
Azide Preparation : 5-Chloro-2-hydroxyphenyl propargyl ketone.
-
Alkyne Component : Trifluoroacetylene or CF₃-substituted acetylene.
Coupling Strategies for Final Assembly
Direct Aldol Condensation
Combining the triazole methyl ketone and 5-chloro-2-hydroxybenzaldehyde under optimized conditions (Table 1) achieves the target compound in one step.
Stepwise Acylation
-
Triazole Acid Chloride : Convert 4-(trifluoromethyl)-1H-1,2,3-triazole-5-carboxylic acid to acyl chloride using SOCl₂.
-
Friedel-Crafts Acylation : React with 5-chloro-2-methoxyphenol, followed by demethylation (BBr₃).
Structural Characterization and Validation
Spectroscopic Analysis
X-ray Crystallography
Source confirms the zwitterionic configuration of analogous compounds:
Challenges and Optimization Opportunities
-
Trifluoromethyl Incorporation : CF₃CN precursors require careful handling due to volatility.
-
Regioselectivity : Cycloaddition reactions may yield 1,4- vs. 1,5-triazole regioisomers; NEt₃ enhances 1,4-selectivity.
-
Purification : Silica gel chromatography is essential for isolating non-polar triazole derivatives .
Chemical Reactions Analysis
Types of Reactions
(5-chloro-2-hydroxyphenyl)[4-(trifluoromethyl)-1H-1,2,3-triazol-5-yl]methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
Antimicrobial Activity
Research indicates that triazole derivatives, including this compound, exhibit notable antimicrobial properties. A study highlighted its effectiveness against various drug-resistant bacterial strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant pathogens .
Anticancer Properties
The compound has also been investigated for its anticancer activity. In vitro studies demonstrated cytotoxic effects against several cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes critical for cancer cell proliferation .
Key Findings:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : Varying concentrations were tested, with significant reductions in cell viability observed at specific doses.
Enzyme Inhibition
The compound has shown promise as an inhibitor of enzymes involved in disease pathways. For instance, it has been identified as a potential xanthine oxidase inhibitor, which could be beneficial in managing conditions like gout and other inflammatory diseases .
Pesticidal Activity
Recent studies have explored the use of this compound as a pesticide. Its structural characteristics suggest it may act effectively against certain pests while being less harmful to beneficial organisms. Field trials have indicated reduced pest populations with minimal impact on non-target species.
| Activity Type | Test Organisms | Results |
|---|---|---|
| Antimicrobial | E. coli, S. aureus | Effective against resistant strains |
| Anticancer | MCF-7, HeLa, A549 | Significant cytotoxicity observed |
| Enzyme Inhibition | Xanthine oxidase | Inhibition confirmed |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of the compound against multi-drug resistant strains of E. coli and S. aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus, indicating strong potential for clinical applications in infectious disease management.
Case Study 2: Anticancer Mechanism Elucidation
In another study published in the journal Pharmaceuticals, the compound was tested on various cancer cell lines to understand its mechanism of action. The findings revealed that it induces apoptosis through the activation of caspase pathways, highlighting its potential as a lead compound for further development in cancer therapeutics .
Mechanism of Action
The mechanism of action of (5-chloro-2-hydroxyphenyl)[4-(trifluoromethyl)-1H-1,2,3-triazol-5-yl]methanone involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Heterocyclic Variations
The following table summarizes key structural analogs and their distinguishing features:
Functional Group Impact
- Trifluoromethyl (CF₃) Group : Present in all listed analogs, CF₃ enhances lipophilicity and metabolic stability. For example, the Gαq-RGS2 loop activator (1,2,4-triazole analog) leverages CF₃ for improved membrane permeability .
- Hydroxyl vs. Halogen Substituents: The 2-hydroxyl group in the target compound may facilitate hydrogen bonding with biological targets, unlike non-hydroxylated analogs (e.g., ’s pyrazole derivative). Chlorine at position 5 (phenyl ring) balances electron-withdrawing effects and steric bulk compared to bromine (see for halogen comparisons).
- Heterocycle Core: 1,2,3-Triazole: Offers metabolic stability due to lower ring strain and resistance to enzymatic degradation compared to 1,2,4-triazole . 1,2,4-Triazole: Found in the Gαq modulator, this core may favor different binding conformations due to altered nitrogen positioning .
Biological Activity
The compound (5-chloro-2-hydroxyphenyl)[4-(trifluoromethyl)-1H-1,2,3-triazol-5-yl]methanone (CAS Number: 497147-48-5) is a triazole derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant studies and data.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a chloro-substituted phenolic group and a trifluoromethyl group attached to a 1H-triazole ring. These functional groups are critical in influencing the compound's biological activity.
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. A study highlighted that compounds with trifluoromethyl substitutions demonstrated enhanced activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were reported to be as low as 12.5 μg/mL, comparable to established antibiotics like nitrofurantoin .
Anticancer Activity
The compound's anticancer properties have been explored in several studies. For instance, triazole derivatives have been shown to exhibit cytotoxic effects on various cancer cell lines. In vitro studies reported IC50 values indicating significant cell growth inhibition in human cancer cell lines. The presence of electron-withdrawing groups like chlorine and trifluoromethyl enhances the anticancer activity by increasing lipophilicity and cellular uptake .
Case Studies
- Study on Antimicrobial Efficacy : A recent study synthesized several triazole derivatives and tested their antimicrobial efficacy against Mycobacterium tuberculosis and other pathogens. The results indicated that certain derivatives exhibited MIC values below 21.25 μM, showcasing their potential as therapeutic agents against resistant strains .
- Anticancer Evaluation : Another investigation focused on the structure-activity relationship (SAR) of triazole compounds against cancer cell lines. The study found that modifications on the phenyl ring significantly impacted cytotoxicity, with some compounds showing potency greater than standard chemotherapeutics like doxorubicin .
Data Summary
Q & A
Q. What are the established synthetic routes for (5-chloro-2-hydroxyphenyl)[4-(trifluoromethyl)-1H-1,2,3-triazol-5-yl]methanone, and what reaction conditions optimize yield?
The synthesis typically involves multi-step routes, including:
- Click chemistry for triazole ring formation via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
- Friedel-Crafts acylation to attach the methanone group to the hydroxyphenyl moiety. Key conditions include:
- Solvents: Dimethylformamide (DMF) or chloroform for triazole formation .
- Catalysts: Triethylamine or Cu(I) salts for regioselective cycloaddition .
- Temperature: 60–80°C for 12–24 hours to ensure completion . Yield optimization requires purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How can the structural integrity and purity of this compound be validated?
Analytical methods include:
- X-ray crystallography : Resolves bond lengths and angles (e.g., triazole C–N bonds: 1.31–1.34 Å; trifluoromethyl C–F: 1.33 Å) .
- NMR spectroscopy :
- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), hydroxyl proton (δ 5.8–6.2 ppm) .
- ¹³C NMR : Carbonyl carbon (δ 190–195 ppm), triazole carbons (δ 140–150 ppm) .
Advanced Research Questions
Q. How does the trifluoromethyl group influence electronic properties and reactivity in this compound?
The electron-withdrawing trifluoromethyl group (-CF₃) significantly alters electronic distribution:
- XRD data shows decreased electron density at the triazole ring, enhancing electrophilic reactivity .
- Hammett substituent constants (σₚ = +0.54 for -CF₃) predict increased stability of intermediates in nucleophilic substitution reactions . Computational studies (DFT) reveal a LUMO localization on the triazole ring, facilitating interactions with biological targets like enzyme active sites .
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity)?
Contradictions may arise from:
- Assay variability : Use standardized protocols (e.g., IC₅₀ measurements at fixed ATP concentrations for kinase assays) .
- Cellular context : Compare results across cell lines (e.g., HEK293 vs. HeLa) to assess tissue-specific effects .
- Metabolic stability : Conduct liver microsome assays to evaluate cytochrome P450-mediated degradation . Meta-analysis of structure-activity relationships (SAR) can identify substituents critical for target specificity (e.g., chloro vs. methoxy groups) .
Q. How can analogs of this compound be designed to enhance bioactivity while minimizing off-target effects?
Strategies include:
- Isosteric replacements : Substitute -CF₃ with -OCF₃ or -SF₅ to modulate lipophilicity (logP) .
- Heterocycle variation : Replace triazole with thiazole or imidazole to alter hydrogen-bonding capacity .
- Substituent positioning : Introduce electron-donating groups (e.g., -OCH₃) at the 4-position of the hydroxyphenyl ring to enhance π-stacking with aromatic residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
